Lipophilicity (XLogP) Differential vs. 6-Chloro Analog: Implications for Membrane Permeability and Solubility
(6-Bromo-5-fluoropyridin-3-YL)methanamine exhibits a higher predicted lipophilicity compared to its 6-chloro counterpart, as indicated by computed XLogP3-AA values. This difference in logP influences the compound's ability to permeate biological membranes and its solubility in aqueous media [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 [2] |
| Comparator Or Baseline | 1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine: 1.3 (Note: N-methylated derivative; direct non-methylated analog data unavailable, serves as indicative class inference for halogen effect) |
| Quantified Difference | Approximately 0.5 logP unit lower |
| Conditions | Computed values from PubChem and other chemical databases |
Why This Matters
The lower logP suggests (6-Bromo-5-fluoropyridin-3-YL)methanamine may have improved aqueous solubility relative to chloro analogs, which can be a key selection criterion for medicinal chemistry campaigns targeting oral bioavailability.
- [1] PubChem. (6-Bromo-5-fluoropyridin-3-YL)methanamine, CID 72214547. XLogP3-AA value. View Source
- [2] PubChem. Computed Properties for (6-Bromo-5-fluoropyridin-3-YL)methanamine. XLogP3-AA: 0.8. View Source
